
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(N-isopropyl-N-methylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(N-isopropyl-N-methylsulfamoyl)benzamide, commonly known as DMS 612, is a novel small molecule that has gained attention for its potential therapeutic applications in various diseases. It is a sulfonamide-based compound that has shown promising results in scientific research studies.
作用機序
The exact mechanism of action of DMS 612 is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and is involved in tumor progression and metastasis. Inhibition of CAIX activity by DMS 612 leads to reduced tumor growth and metastasis. DMS 612 has also been found to modulate the activity of various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
DMS 612 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models of inflammatory diseases. It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various tissues. In cancer research, DMS 612 has been found to induce apoptosis and inhibit angiogenesis.
実験室実験の利点と制限
One of the main advantages of using DMS 612 in lab experiments is its specificity towards CAIX. This allows for targeted inhibition of CAIX activity, which is overexpressed in various cancer cells. Another advantage is its low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of using DMS 612 is its low solubility in water, which can affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research of DMS 612. One potential area of research is its application in combination therapy with other anticancer drugs. Another area of research is its potential application in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to understand the exact mechanism of action of DMS 612 and its potential side effects. Overall, DMS 612 has shown promising results in scientific research studies and has the potential to be developed into a novel therapeutic agent for various diseases.
合成法
The synthesis of DMS 612 involves a multistep process that includes the reaction of 1,3-dimethyl-5-amino-pyrazole with 4-fluoro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with N-isopropyl-N-methylsulfamide to afford the final product, DMS 612.
科学的研究の応用
DMS 612 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, DMS 612 has been found to inhibit the proliferation of cancer cells and induce cell death. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. In neurological disorders, DMS 612 has been found to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-[methyl(propan-2-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-11(2)20(5)24(22,23)14-8-6-13(7-9-14)16(21)17-15-10-12(3)18-19(15)4/h6-11H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXFFYSPPVCVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(N-isopropyl-N-methylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

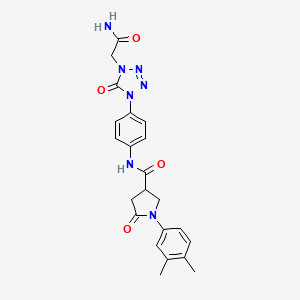
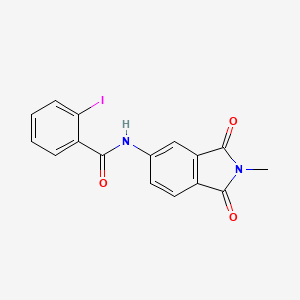
![N-[3-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2623991.png)
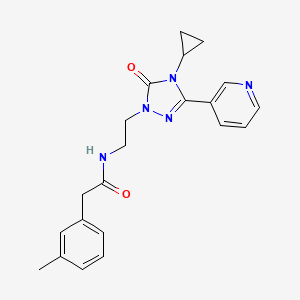
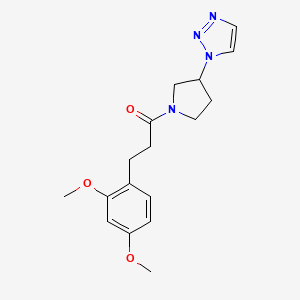
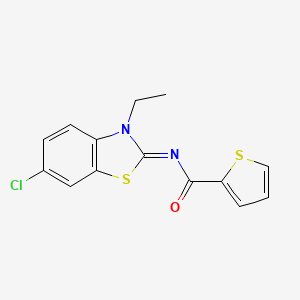
![diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate](/img/structure/B2623996.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2623998.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2624004.png)
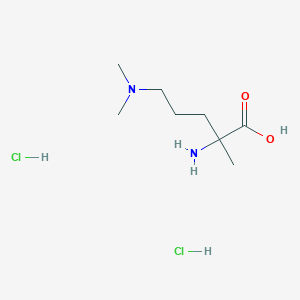
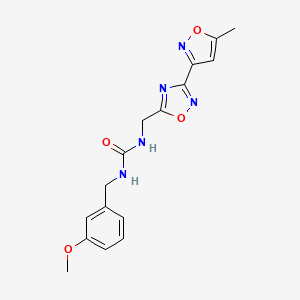
![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)